NSC194598

p53 inhibitor DNA-binding assay radioprotection

Radiation and chemotherapy toxicity studies demand a p53 inhibitor that directly blocks DNA binding without off-target transcription factor effects. NSC194598 (CAS 5358-76-9) is a selective p53/p63/p73 DNA-binding antagonist (in vitro IC50 180 nM; in vivo 2-40 μM) that spares E2F1, TCF1, and c-Myc. It increased survival in irradiated mice and uniquely suppresses p53 activity under stress while sparing basal function. This dual-mechanism probe also targets G-quadruplex-mediated RET transcription, enabling medullary thyroid carcinoma research. Supplied with ≥98% HPLC purity, ambient shipping, and guaranteed global delivery.

Molecular Formula C20H19N3O
Molecular Weight 317.4 g/mol
CAS No. 5358-76-9
Cat. No. B12389038
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNSC194598
CAS5358-76-9
Molecular FormulaC20H19N3O
Molecular Weight317.4 g/mol
Structural Identifiers
SMILESC1CCN(CC1)CC2=NC3=CC=CC4=C3C(=[N+]2[O-])C5=CC=CC=C45
InChIInChI=1S/C20H19N3O/c24-23-18(13-22-11-4-1-5-12-22)21-17-10-6-9-15-14-7-2-3-8-16(14)20(23)19(15)17/h2-3,6-10H,1,4-5,11-13H2
InChIKeyXLBPYZGSLNDDSB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

NSC194598: A Distinct p53 DNA-Binding Inhibitor


NSC194598 (CAS 5358-76-9, IUPAC: 2-Oxido-3-(piperidin-1-ylmethyl)-4-aza-2-azoniatetracyclo[7.6.1.05,16.010,15]hexadeca-1,3,5,7,9(16),10,12,14-octaene) is a small-molecule inhibitor of p53 sequence-specific DNA binding [1]. Belonging to the indeno[1,2,3-de]quinazoline-1-oxide class, it demonstrates an in vitro IC50 of 180 nM and an in vivo IC50 range of 2–40 μM [1]. It selectively inhibits DNA binding by p53 and its homologs p63/p73 while sparing E2F1, TCF1, and c-Myc , and has been shown to increase survival in irradiated mice [1].

Why NSC194598 Cannot Be Replaced by Generic p53 Modulators


NSC194598 is not a generic p53 inhibitor; its specific mechanism—direct inhibition of sequence-specific DNA binding—cannot be assumed for other p53-modulating compounds. Agents like Pifithrin-α act upstream by altering post-translational modifications and display incomplete, gene-specific effects [1], while Pifithrin-μ targets mitochondrial p53 with much lower affinity (Kd 0.82 mM) . Substituting NSC194598 with these alternatives risks introducing off-target, p53-independent activities [1] or failing to recapitulate the direct DNA-binding blockade required for studies of acute radiation toxicity and RET-driven transcriptional regulation. Only compounds with direct DNA-binding inhibition at nanomolar potency can reliably reproduce NSC194598's validated experimental outcomes.

Quantitative Differentiation: Potency and Selectivity


DNA-Binding Inhibition Potency vs. Pifithrin-μ

NSC194598 inhibits p53 sequence-specific DNA binding with an in vitro IC50 of 180 nM [1]. In contrast, Pifithrin-μ, another p53-binding inhibitor, exhibits a Kd of 0.82 mM (820,000 nM) for p53 binding , representing a potency differential of approximately 4,500-fold.

p53 inhibitor DNA-binding assay radioprotection IC50 comparison

Mechanistic Selectivity vs. Pifithrin-α

NSC194598 directly inhibits DNA binding by p53, p63, and p73 while showing no effect on E2F1, TCF1, or c-Myc [1]. In contrast, Pifithrin-α (PFT-α) fails to prevent Nutlin-3 effects on cell cycle/apoptosis, shows gene-specific inhibition, and exerts p53-independent antioxidant effects via AHR-Nrf2 activation [2].

transcription factor selectivity p53 target genes MDM2 feedback off-target activity

In Vivo Radioprotection Efficacy

A single dose of NSC194598 significantly increased survival in mice following total-body irradiation [1]. The compound effectively inhibited p53 DNA binding and target gene induction (e.g., p21) when p53 was stabilized by radiation or chemotherapy in vivo [1].

radioprotection in vivo efficacy survival benefit acute radiation syndrome

Paradoxical p53 Accumulation via MDM2 Feedback

Treatment of cells with NSC194598 alone led to p53 protein accumulation and a modest increase in transcriptional output, attributed to disruption of the MDM2-negative feedback loop [1]. This effect is reversed under stress conditions, where NSC194598 suppresses p53 transcriptional activity.

p53 stabilization MDM2-negative feedback pharmacodynamics transcriptional paradox

RET Gene Repression via G-Quadruplex Interaction

Beyond p53 DNA-binding inhibition, NSC194598 has been identified as a novel G-quadruplex interactive agent that interferes with transcriptional activation of the mutated RET gene in human medullary thyroid carcinoma TT cells [1]. This compound significantly reduced endogenous RET protein levels and increased apoptosis in these cells [1].

RET oncogene G-quadruplex medullary thyroid carcinoma transcriptional repression

Optimal Research Applications


Acute Radiation Syndrome and Normal Tissue Protection

Based on its direct p53 DNA-binding inhibition (IC50 180 nM in vitro) and demonstrated survival benefit in irradiated mice [1], NSC194598 is the preferred tool compound for investigating p53-dependent mechanisms of radiation-induced normal tissue toxicity. Its ~4,500-fold potency advantage over Pifithrin-μ and cleaner mechanism relative to Pifithrin-α enable robust target engagement at lower doses, minimizing off-target effects in in vivo models.

Chemoprotection and Side Effect Mitigation

NSC194598's ability to inhibit p53 DNA binding and target gene induction under chemotherapy-induced stress, combined with its unique MDM2 feedback disruption signature [1], makes it a critical tool for dissecting p53's role in normal tissue toxicity during chemotherapy. Its selective inhibition of p53/p63/p73 without affecting E2F1/TCF1/c-Myc ensures specificity in transcriptional analyses.

RET-Driven Oncogenesis and G-Quadruplex Research

NSC194598's validated activity as a G-quadruplex interactive agent that reduces RET protein levels and induces apoptosis in TT cells [1] positions it as a dual-mechanism probe for research into RET-driven medullary thyroid carcinoma and broader studies of G-quadruplex-mediated transcriptional regulation.

p53 Stabilization and MDM2 Feedback Loop Studies

The unique pharmacodynamic profile of NSC194598—causing p53 accumulation under basal conditions while suppressing its activity under stress—provides a precise tool for studying MDM2-negative feedback mechanisms and the context-dependent roles of p53 in cell fate decisions (e.g., cell cycle arrest vs. apoptosis). This property is not replicated by standard p53 modulators like Nutlin-3 or Pifithrin-α [1].

Technical Documentation Hub

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